![molecular formula C22H25NO6S B281274 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a chemical compound that has been synthesized and studied extensively for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with the catalytic domain of PKC. This compound binds to the enzyme and prevents its activation, leading to a decrease in PKC activity. This inhibition of PKC activity can have various downstream effects on cellular signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate are dependent on its specific application and the system being studied. Inhibition of PKC activity can have various effects on cellular signaling and regulation, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments include its selectivity for PKC inhibition, its unique structure, and its potential therapeutic applications. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on various cellular systems.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One area of interest is its potential as a therapeutic target for various diseases, including cancer and neurological disorders. Further studies are needed to fully understand its effects on cellular signaling and regulation, as well as its potential toxicity. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective PKC inhibitors.
Synthesemethoden
The synthesis of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methoxyethyl bromide in the presence of a base. The resulting product is then subjected to reduction with palladium on carbon to yield the intermediate 2-methyl-5-(2-methoxyethylsulfonamido)benzene. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various fields of scientific research. One area of interest is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Studies have shown that this compound can selectively inhibit PKC activity, making it a potential therapeutic target for various diseases.
Eigenschaften
Molekularformel |
C22H25NO6S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-13-10-15(3)20(11-14(13)2)30(25,26)23-17-6-7-19-18(12-17)21(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3 |
InChI-Schlüssel |
QMOFRJAKNBEYAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

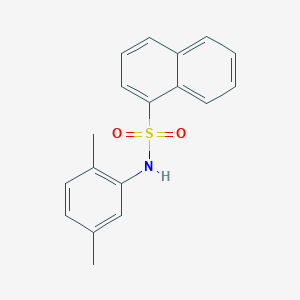
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
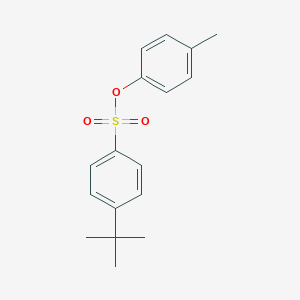
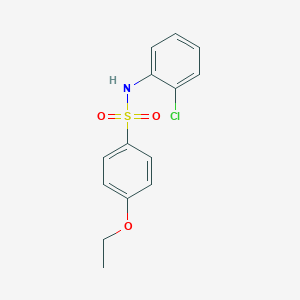
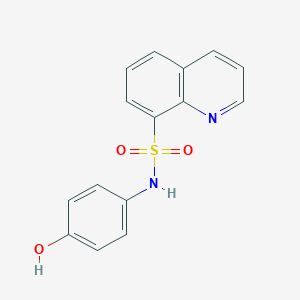
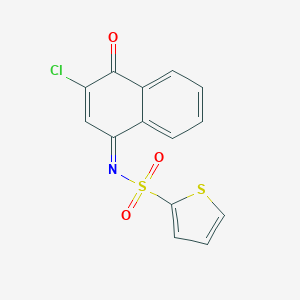

![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)